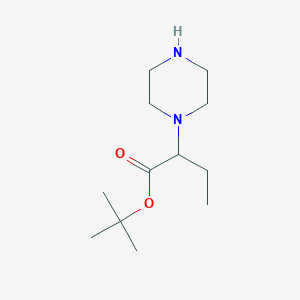

Tert-butyl 2-piperazin-1-ylbutanoate

Description

Tert-butyl 2-piperazin-1-ylbutanoate is a synthetic organic compound featuring a tert-butyl ester group attached to a butanoate backbone, with a piperazine ring substituted at the second carbon of the butanoate chain. Its molecular formula is C₁₁H₂₁N₂O₂, and it has a molecular weight of 229.3 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological or infectious diseases, where piperazine derivatives are common .

Properties

IUPAC Name |

tert-butyl 2-piperazin-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-10(11(15)16-12(2,3)4)14-8-6-13-7-9-14/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQTUIXXUDHDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-piperazin-1-ylbutanoate typically involves the reaction of piperazine with tert-butyl 2-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using chromatographic techniques to ensure the completion of the reaction and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-piperazin-1-ylbutanoate can undergo oxidation reactions, particularly at the piperazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace one of the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of 2-piperazin-1-ylbutanol.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-piperazin-1-ylbutanoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It serves as a model compound to understand the interaction of piperazine rings with biological targets.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Piperazine derivatives are known for their activity as antipsychotics, antidepressants, and anxiolytics.

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-piperazin-1-ylbutanoate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter levels, resulting in therapeutic effects such as reduced anxiety or improved mood. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₁H₂₁N₂O₂ | 229.3 | Piperazine, ester | Pharmaceutical intermediate |

| tert-Butyl Alcohol (TBA) | C₄H₁₀O | 74.12 | Alcohol | Solvent, gasoline additive |

| tert-Butyl (3s,4r)-pyrrolidine derivative | C₁₇H₂₅NO₄ | 307.4 | Pyrrolidine, hydroxymethyl, aryl | Laboratory research chemical |

Structural Insights :

- Piperazine vs. Pyrrolidine: The piperazine ring in the target compound is a six-membered diamine, offering two nitrogen sites for hydrogen bonding or salt formation.

- Ester vs. Alcohol : The ester group in the target compound increases hydrophobicity compared to TBA, which is a small, polar alcohol with high water solubility ().

Reactivity and Stability

Table 2: Reactivity Profiles

Key Findings :

- The target compound’s ester linkage may hydrolyze in acidic or alkaline environments, releasing tert-butanol and 2-piperazin-1-ylbutanoic acid. This contrasts with TBA, which decomposes into flammable isobutylene when exposed to strong mineral acids ().

Table 3: Hazard Profiles

Safety Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.